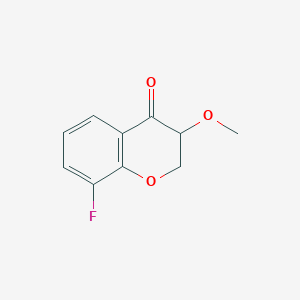
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone. These compounds often occur in plants as glycosides .
Preparation Methods
The synthesis of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves several steps. One common method includes the reaction of 3-methoxyphenol with 4-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization under acidic conditions to yield the desired flavanone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, binding to receptors, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:
6-Methylcoumarin: Another flavanone derivative with different substituents on the aromatic ring.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: A compound with similar structural features but different functional groups.
Biological Activity
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, also known as 8-fluoro-2H-chromen-4-one, is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and other pharmacological properties.
The molecular formula of this compound is C10H9FO2, with a molecular weight of approximately 180.17 g/mol. The compound possesses a boiling point of around 280 °C and exhibits solid-state characteristics at room temperature .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antifungal and antibacterial domains. Below is a summary of its effects based on various studies:
Antifungal Activity
A study highlighted the antifungal properties of compounds similar to this compound against Fusarium oxysporum, demonstrating that structural modifications can enhance antifungal efficacy. The presence of methoxy and fluorine groups was noted to improve activity levels significantly .
Table 1: Antifungal Activity Against Fusarium oxysporum
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| 8-Fluoro-3-methoxy... | 30 µg/mL | High |
| Standard Drug (Miconazole) | 30 µg/mL | High |
| Other Compounds | Varies (19.9 - 93.3 µg/mL) | Moderate |
Antibacterial Activity
The compound has also shown promise in antibacterial assays. It was tested against various bacterial strains including Bacillus subtilis and Aspergillus niger. The results indicated that derivatives of benzopyran compounds generally exhibited greater antibacterial activity than their non-substituted counterparts .
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Bacillus subtilis | 25 | Moderate |
| Aspergillus niger | 40 | Moderate |
| Pseudomonas aeruginosa | >100 | Low |
The proposed mechanism for the biological activity of this compound involves interaction with critical cellular targets. For instance, it may inhibit key enzymes in the biosynthesis pathways of fungi and bacteria or disrupt membrane integrity, leading to cell death .
Case Studies
- Antifungal Efficacy : A study conducted on various derivatives revealed that compounds with methoxy and fluorine substitutions had enhanced antifungal activity against Fusarium oxysporum. The study concluded that these modifications could lead to the development of more effective antifungal agents .
- Antibacterial Properties : Another investigation focused on the antibacterial effects against Bacillus subtilis and other strains. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential as therapeutic agents .
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
8-fluoro-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO3/c1-13-8-5-14-10-6(9(8)12)3-2-4-7(10)11/h2-4,8H,5H2,1H3 |
InChI Key |
QWBJGFURZQXVIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















